molecular formula C7H11N2OP B2602665 5-Dimethylphosphorylpyridin-3-amine CAS No. 2362013-52-1

5-Dimethylphosphorylpyridin-3-amine

Cat. No. B2602665
CAS RN: 2362013-52-1
M. Wt: 170.152
InChI Key: KMCCTYBEUOCECI-UHFFFAOYSA-N
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Description

5-Dimethylphosphorylpyridin-3-amine is a chemical compound with the IUPAC name (5-aminopyridin-3-yl)dimethylphosphine oxide . It has a molecular weight of 170.15 . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for 5-Dimethylphosphorylpyridin-3-amine is 1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Dimethylphosphorylpyridin-3-amine is a powder . The compound’s safety information indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Scientific Research Applications

Chemical Synthesis and Catalysis

Dimethylaminopyridines, including compounds similar to 5-Dimethylphosphorylpyridin-3-amine, are widely used as catalysts in chemical synthesis. For example, they catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, enabling the formation of optically active substituted 5-keto aldehydes with good yields and enantioselectivities (Melchiorre & Jørgensen, 2003). This showcases their utility in creating compounds with specific chiral properties, essential for the pharmaceutical industry.

Molecular Docking and Drug Design

Derivatives of dimethylaminopyridines have been explored for their potential in drug design through molecular docking studies. The experimental and theoretical properties of related compounds, like AMINE DIMEDONE, have been extensively studied for their interactions with various proteins. Such studies include Natural Bond Orbital analysis and Molecular Electrostatic Potential surface analysis, which help in understanding the electronic properties that govern the interactions between these compounds and biological targets (Fatima et al., 2021).

Material Science

In material science, compounds with dimethylaminopyridine moieties have been employed for surface functionalization. A plant-inspired, amine-containing small molecule demonstrated the ability to perform surface functionalization in a material-independent manner, suggesting applications in medical device development, drug delivery systems, and energy storage devices (Hong et al., 2014).

Antimicrobial and Antituberculosis Activity

The synthesis and evaluation of compounds structurally related to 5-Dimethylphosphorylpyridin-3-amine have shown promise in antimicrobial and antituberculosis activities. For instance, a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, indicating their potential as lead compounds for developing new antituberculosis drugs (Jadhav et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

5-dimethylphosphorylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCCTYBEUOCECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Aminopyridin-3-YL)dimethylphosphine oxide

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